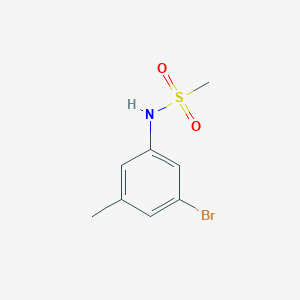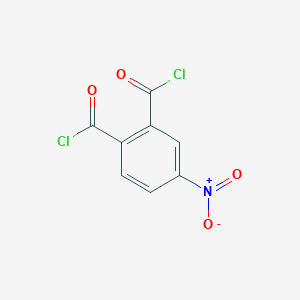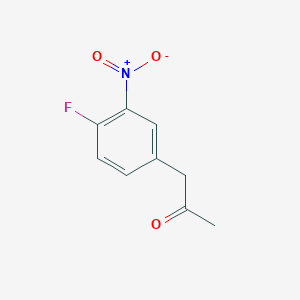![molecular formula C10H12ClN3O2S B8709767 6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide CAS No. 89725-06-4](/img/structure/B8709767.png)
6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide typically involves the reaction of 5-chloro-2-propyl-1H-benzimidazole with sulfonamide derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF for azide substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of azide derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-methyl-1H-benzimidazole-6-sulfonamide
- 5-Chloro-2-ethyl-1H-benzimidazole-6-sulfonamide
- 5-Chloro-2-butyl-1H-benzimidazole-6-sulfonamide
Uniqueness
6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide stands out due to its specific propyl group, which may confer unique biological activities compared to its methyl, ethyl, or butyl counterparts. The presence of the sulfonamide group also enhances its solubility and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
89725-06-4 |
|---|---|
Molekularformel |
C10H12ClN3O2S |
Molekulargewicht |
273.74 g/mol |
IUPAC-Name |
6-chloro-2-propyl-3H-benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C10H12ClN3O2S/c1-2-3-10-13-7-4-6(11)9(17(12,15)16)5-8(7)14-10/h4-5H,2-3H2,1H3,(H,13,14)(H2,12,15,16) |
InChI-Schlüssel |
UZDMWGMNUHWOGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=CC(=C(C=C2N1)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

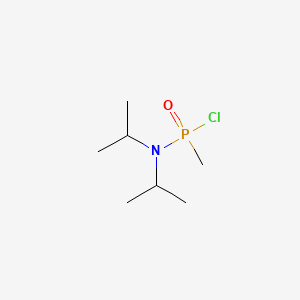
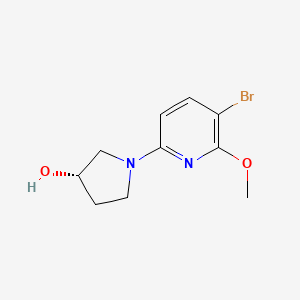
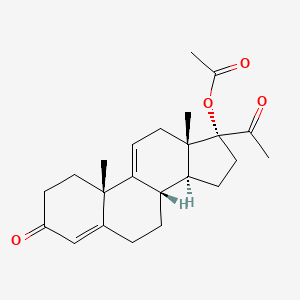
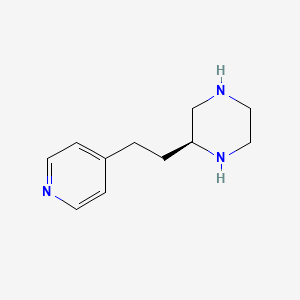
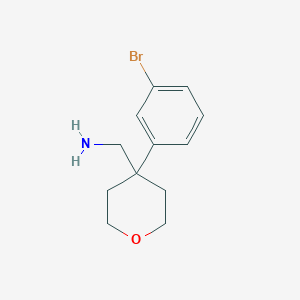
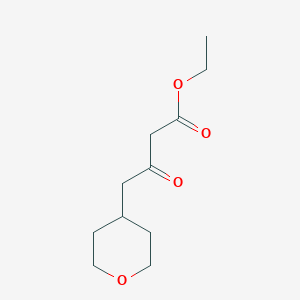
![1H-Pyrazol-3-amine, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-](/img/structure/B8709748.png)
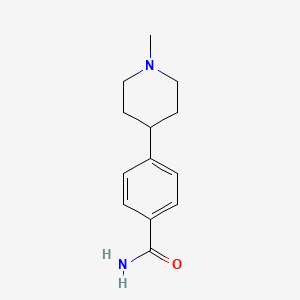
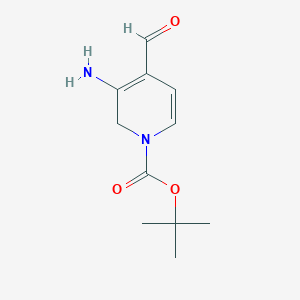
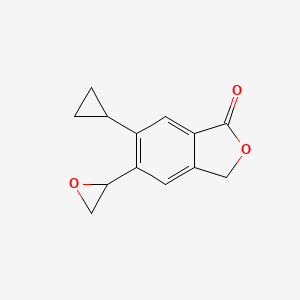
![8-amino-2,3,8,9-tetrahydropyrano[3,2-e]isoindol-1(7H)-one](/img/structure/B8709781.png)
